2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
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Overview
Description
2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 157.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
A study by Matthews et al. (1997) details the synthesis of (R)-(2,3,4,5,6-Pentadeuterophenyl)oxirane, a compound related to 2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid, showcasing its complex synthesis process starting from benzene-d6 (Matthews, Ellis, Cullis, & Farmer, 1997).
Chemical Derivatization and Applications
Research by Majewska (2019) discusses the use of a similar compound, 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, as a versatile chiral phosphonic auxiliary. This indicates potential applications in chemical derivatization, especially for chiral compounds (Majewska, 2019).
Biological and Pharmacological Research
Biotransformations and Stereochemistry
Majewska (2015) also conducted a study on the biotransformation of 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, exploring its stereochemical properties and biological reactions using bacterial species (Majewska, 2015).
Potential Antibacterial Activity
Ewadh et al. (2013) investigated the antibacterial properties of 2-(2-hydroxy phenylimino) acetic acid, a compound structurally related to your compound of interest. This suggests potential applications in developing antibacterial agents (Ewadh, Hasan, Bnyan, Mousa, Sultan, & Ewadh, 2013).
Analytical Applications
- Analytical Chemistry Applications: In analytical chemistry, derivatives of phenylacetic acid compounds have been used as internal standards or for derivatization in various assays, as discussed in studies by Sjöquist et al. (1973) and Nardi et al. (1993). These applications demonstrate the versatility of such compounds in enhancing the accuracy and efficiency of analytical methods (Sjöquist, Lindström, & Anggard, 1973); (Nardi, Eliseev, Boček, & Fanali, 1993).
Mechanism of Action
Target of Action
It’s worth noting that phenolic compounds, which this molecule is a derivative of, have been found to interact with a wide range of biological targets .
Mode of Action
Phenolic compounds, in general, are known to interact with their targets through various mechanisms, including direct binding, modulation of enzymatic activity, and alteration of cell signaling pathways .
Biochemical Pathways
Phenolic compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
The bioavailability of phenolic compounds can be influenced by factors such as solubility, stability, and metabolism .
Result of Action
Phenolic compounds can exert a variety of effects at the molecular and cellular level, including antioxidant activity, modulation of cell signaling, and regulation of gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid . These factors can include pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDHOAUDWTVEP-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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